
cyclohexyl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a cyclohexyl group attached to a benzoate moiety, which is further substituted with a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The benzoate moiety can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Nitrogen oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various esters and amides.
Scientific Research Applications
Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for enhancing the bioavailability and stability of pharmaceuticals.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which cyclohexyl 4-(2H-tetrazol-5-yl)benzoate exerts its effects is primarily through its interaction with biological targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Tetrazol-5-yl)benzoic Acid
- N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzamide
- 5-(4-Carboxyphenyl)tetrazole
Uniqueness
Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both a cyclohexyl group and a tetrazole ring, which confer distinct physicochemical properties. These properties include enhanced lipophilicity and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications .
Properties
CAS No. |
651769-19-6 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
cyclohexyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H16N4O2/c19-14(20-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-15-17-18-16-13/h6-9,12H,1-5H2,(H,15,16,17,18) |
InChI Key |
KFIBQCNRDDYVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


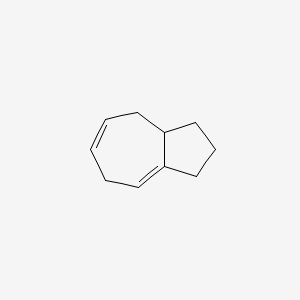
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)

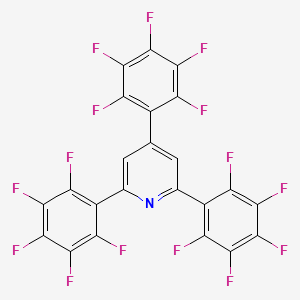
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
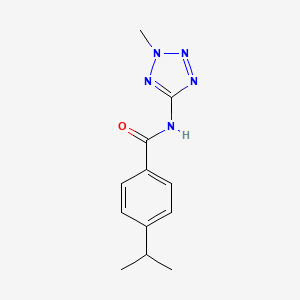
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
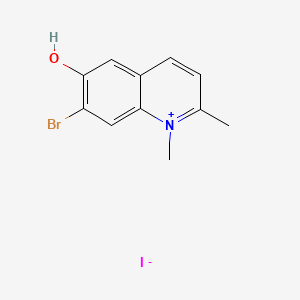
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
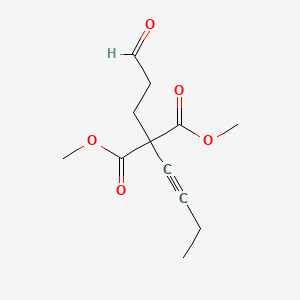
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
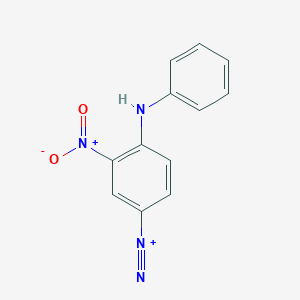
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
